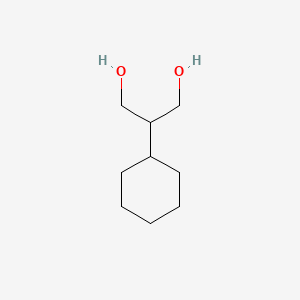

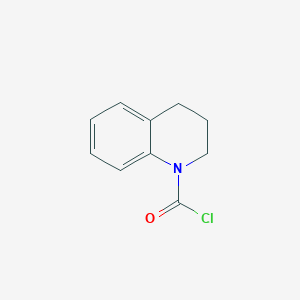

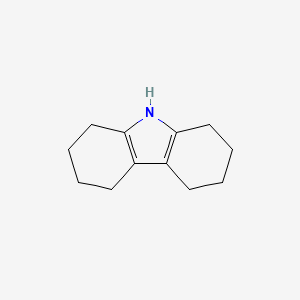

2,3,4,5,6,7,8,9-octahydro-1H-carbazole

Vue d'ensemble

Description

2,3,4,5,6,7,8,9-octahydro-1H-carbazole is a cyclic compound that contains a nitrogen atom in its structure. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Derivatives

Synthesis for Alkaloid Natural Products : The carbon skeleton of octahydro-1H-pyrrolo[2,3-d]carbazole, related to the structure of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole, has been synthesized for use in a variety of alkaloid natural products. This synthesis utilizes radical-polar crossover chemistry mediated by tetrathiafulvalene, achieving complete stereoselectivity (Kızıl, Lampard, & Murphy, 1996).

Carbazole Derivatives for Aspidospermidine Alkaloids : A novel synthesis pathway was developed for the octahydropyrido[3,2-c]carbazole framework of aspidospermidine alkaloids. This process involves the creation of a unique compound through a cyclization reaction, demonstrating the versatile applications of carbazole derivatives in alkaloid synthesis (Uludağ, Serdaroğlu, & Yinanc, 2018).

Biotransformation by Ralstonia sp. : Research on the biotransformation of various 9H-carbazole derivatives by the bacterium Ralstonia sp. indicates the potential of microbial processes in modifying carbazole structures. This study specifically explored the transformation of 2,3,4,9-tetrahydro-1H-carbazole, revealing insights into the microbial metabolism of carbazole derivatives (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Synthesis of Optically Active Derivatives : Research into the synthesis of optically active octahydro-6H-pyrido[4,3-b]-carbazole derivatives emphasizes the importance of carbazole structures in developing compounds with specific optical properties. These findings are significant for applications in materials science and photonics (Wache & Christoffers, 2009).

Biological and Medicinal Applications

DNA Interactions : Carbazole dications, structurally related to octahydro-1H-carbazole, have been studied for their ability to bind in the DNA minor groove, especially in AT sequences. This finding is significant for understanding the molecular mechanisms of certain drugs and for the development of new therapeutic agents (Tanious, Ding, Patrick, Bailly, Tidwell, & Wilson, 2000).

Dopamine Agonists : The synthesis of cis-1-substituted octahydropyrido[3,2-b]carbazoles and related compounds has shown potent dopamine agonistic activity. This indicates the potential of carbazole derivatives in the development of treatments for neurological disorders (Awasthis, Chakrabarty, & Saxena, 2004).

Antimicrobial and Antioxidant Activities : Carbazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. This research highlights the therapeutic potential of carbazole-based compounds in combating various microbial infections and oxidative stress (Ünver, Süleymanoğlu, Ustabaş, Bektas, Bektaş, & Güler, 2021).

Material Science and Photophysics

Organic Light Emitting Diodes (OLEDs) : Synthesis and characterization of novel carbazole Schiff bases highlight their potential as an active emissive layer in OLEDs. Their properties such as strong π-conjugation and efficient charge transfer are crucial for optoelectronic applications (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).

Polymer Solar Cells : The incorporation of 3,6-carbazole into certain polymer compositions improves intermolecular charge transport, suggesting its utility in enhancing the efficiency of polymer solar cells (Lee, Moon, Song, Lee, Woo, & Park, 2014).

Explosive Detection : A fluorescent poly(2,7-carbazole) derivative has been developed for the detection of explosive compounds like TNT and DNT, demonstrating the application of carbazole-based polymers in security and sensing technologies (Nie, Zhao, Zhang, Ma, Baumgarten, & Müllen, 2011).

Propriétés

IUPAC Name |

2,3,4,5,6,7,8,9-octahydro-1H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h13H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHWUYCOIGYJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497946 | |

| Record name | 2,3,4,5,6,7,8,9-Octahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6,7,8,9-octahydro-1H-carbazole | |

CAS RN |

26727-32-2 | |

| Record name | 2,3,4,5,6,7,8,9-Octahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.